7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine

Descripción general

Descripción

“7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders2.

Synthesis Analysis

Unfortunately, specific synthesis information for “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is not available. However, THIQs are generally synthesized through cyclization of an N-acyl derivative of β-phenylethylamine2.Molecular Structure Analysis

The molecular structure of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is not explicitly available. However, the InChI code for a similar compound, “7-fluoro-3,4-dihydro-1 (2H)-isoquinolinone”, is1S/C9H8FNO/c10-7-2-1-6-3-4-11-9 (12)8 (6)5-7/h1-2,5H,3-4H2, (H,11,12)1.Chemical Reactions Analysis

Specific chemical reactions involving “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not available.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, a similar compound, “7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one”, has a molecular weight of 165.17 and a melting point of 117-119°C1.Aplicaciones Científicas De Investigación

-

- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

- The methods of application or experimental procedures involve synthetic strategies for constructing the core scaffold .

- The outcomes of these studies have shown that THIQ analogs have potent biological activity .

-

- 4-Hydroxy-2-quinolones, a related class of compounds, have interesting pharmaceutical and biological activities which make them valuable in drug research and development .

- The methods of application or experimental procedures involve synthetic approaches and the synthesis of related four-membered to seven-membered heterocycles .

- The outcomes of these studies have shown that these compounds display unique biological activities .

-

- A regioselective preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines has been reported .

- The method includes the cyclization of catecholamines bearing an N-protecting group .

- The outcomes of these studies have shown that this method can be used to prepare 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines .

-

Synthesis of Novel Derivatives

- A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction .

- The reactions were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, Thorpe–Ziegler .

-

Anti-Tumor Activity Evaluation

-

Fluorinated Quinolines

- Fluorinated quinolines, a related class of compounds, have interesting properties and applications .

- A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

-

Synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives

- A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction .

- The reactions were hypothesized to proceed sequentially via Knoevenagel condensation, Michael addition, Thorpe–Ziegler .

-

Anti-Tumor Activity Evaluation

-

Fluorinated Quinolines

- Fluorinated quinolines, a related class of compounds, have interesting properties and applications .

- A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

Safety And Hazards

The safety and hazards of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, a similar compound, “7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one”, has been classified with hazard statements H302, H315, H319, and H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes1.

Direcciones Futuras

The future directions for “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, due to the diverse biological activities of THIQ based compounds, there is significant interest in the scientific community for the development of novel THIQ analogs with potent biological activity2.

Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specialized databases or scientific literature.

Propiedades

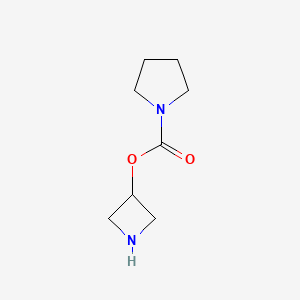

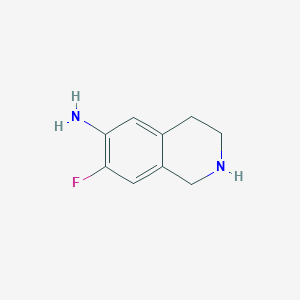

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAHQMFKVYLHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)

![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)

![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)